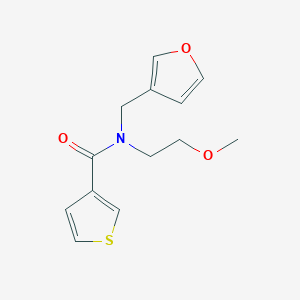

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide is a heterocyclic amide featuring a thiophene-3-carboxamide core substituted with a furan-3-ylmethyl group and a 2-methoxyethyl group at the nitrogen atom.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-6-4-14(8-11-2-5-17-9-11)13(15)12-3-7-18-10-12/h2-3,5,7,9-10H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRORRVVUJVFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under acidic or basic conditions.

Formation of the thiophene-3-carboxamide intermediate: This involves the reaction of thiophene with a carboxylating agent, followed by conversion to the carboxamide using an amine.

Coupling of intermediates: The final step involves coupling the furan-3-ylmethyl intermediate with the thiophene-3-carboxamide intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Compounds with substituted methoxyethyl groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide exhibit potential as inhibitors of the IκB kinase (IKK) pathway, which plays a crucial role in inflammatory responses. The inhibition of IKK can lead to therapeutic effects in various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxamides significantly reduced inflammation markers in animal models of arthritis, suggesting potential for clinical applications in treating chronic inflammatory conditions .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in tumor growth and metastasis .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Thiophene A | Breast | Induces apoptosis | |

| Thiophene B | Lung | Inhibits cell proliferation |

Organic Electronics

This compound has been investigated for its potential use in organic electronic devices, such as organic solar cells and field-effect transistors (FETs). Its unique electronic properties allow for efficient charge transport, making it a candidate for enhancing the performance of organic semiconductors .

Case Study :

A recent publication highlighted the use of this compound in fabricating organic photovoltaic devices, achieving higher efficiency compared to traditional materials. The study emphasized the role of the compound's structure in facilitating charge mobility and stability under operational conditions .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Synthesis Overview :

- Starting Materials : Furan derivatives and thiophene carboxamides.

- Reagents : Common reagents include coupling agents and solvents.

- Yield Optimization : Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and yields.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural Analogues

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Core Structure : Shares a thiophene-carboxamide backbone but substitutes the nitrogen with a 2-nitrophenyl group instead of furan-3-ylmethyl/2-methoxyethyl.

- Key Differences: Dihedral angles between aromatic rings: 8.50°–13.53° in the thiophene derivative vs. 9.71° in its furan counterpart (N-(2-nitrophenyl)furan-2-carboxamide) .

- Applications: Demonstrated genotoxicity and antimicrobial activity in similar carboxamides .

Hydrazinyl-oxoethyl Furan-3-carboxamides ()

- Core Structure : Derivatives like 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (97c) retain the furan-3-carboxamide motif but feature hydrazinyl-oxoethyl side chains.

- Key Differences :

- Substituents : Hydrazine groups may confer chelating properties, unlike the ether-linked 2-methoxyethyl group in the target compound.

- Synthesis : Prepared via acyl azide intermediates (e.g., [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetyl azide), differing from the likely nucleophilic substitution or coupling routes for the target compound .

Agrochemical Carboxamides ()

- Examples :

- Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide): Combines a cyclopropane carboxamide with a tetrahydrofuran ring.

- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): Features a benzamide core with trifluoromethyl and isopropoxy groups.

- Key Differences :

- Bioactivity : Flutolanil and cyprofuram are fungicides, suggesting carboxamides with halogen or trifluoromethyl groups exhibit stronger pesticidal activity than furan/thiophene-based analogs .

- Solubility : The 2-methoxyethyl group in the target compound may improve water solubility compared to lipophilic agrochemicals like flutolanil.

Physicochemical and Functional Properties

Supramolecular and Reactivity Trends

- Crystal Packing : Thiophene-carboxamides (e.g., ) exhibit weak C–H⋯O/S interactions, whereas the target compound’s methoxyethyl group may facilitate stronger hydrogen bonding .

- Electron Effects : The furan ring’s electron-rich nature (vs. thiophene’s moderate aromaticity) could alter nucleophilic/electrophilic behavior in reactions.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 265.35 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, potentially leading to:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit mitochondrial complex I, which is crucial for ATP production in cancer cells .

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although specific mechanisms need further elucidation.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, a related study on thiophene-3-carboxamide analogs demonstrated potent antitumor activity in mouse xenograft models, with mechanisms involving mitochondrial inhibition . The growth inhibition profile was assessed across various human cancer cell lines, revealing unique modes of action distinct from conventional anticancer drugs.

| Compound | Activity | Mechanism |

|---|---|---|

| JCI-20679 | Antitumor | Inhibition of mitochondrial complex I |

| This compound | Potentially Antitumor | Hypothesized enzymatic inhibition |

Antimicrobial Activity

The compound's potential antimicrobial properties are under investigation. Preliminary studies suggest that similar compounds within the thiophene family have demonstrated effectiveness against a range of bacterial strains. Further research is needed to confirm these effects specifically for this compound.

Case Studies and Research Findings

- Study on Thiophene Derivatives :

- Mechanistic Insights :

Conclusion and Future Directions

This compound represents a promising candidate for further investigation due to its potential biological activities. Ongoing research should focus on:

- In vitro and in vivo studies to establish definitive biological activities.

- Mechanistic studies to clarify its mode of action.

- Structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity.

Q & A

Q. Advanced

- Quantum mechanical calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore modeling : Identifies critical functional groups (e.g., carboxamide, furan) for target binding (e.g., kinase inhibitors in ) .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .

What in vitro models are appropriate for evaluating the anticancer potential of thiophene carboxamides?

Q. Advanced

- Cell viability assays : MTT or resazurin-based tests on cancer lines (e.g., HeLa, MCF-7) with dose-response curves () .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.

- Migration/invasion assays : Transwell chambers to assess metastatic potential.

What are the key considerations in optimizing reaction yields for N-alkylated thiophene carboxamides?

Q. Basic

- Catalyst selection : Base catalysts (e.g., KCO) improve nucleophilic substitution in alkylation steps .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates () .

- Temperature control : Microwave irradiation () reduces reaction time and side-product formation .

How do crystallographic studies inform the supramolecular behavior of thiophene carboxamides?

Q. Advanced

- Packing analysis : identifies weak C–H···O/S interactions and S(6) ring motifs influencing crystal stability .

- Polymorphism screening : Varying solvents (e.g., ethanol vs. DCM) to isolate different crystalline forms.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-stacking vs. hydrogen bonding) .

What methodologies assess the electronic properties of thiophene-3-carboxamide derivatives for material science applications?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.